Ethyl 2-(3-(3,4-dichlorophenyl)propyl)oxirane-2-carboxylate
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Overview
Description
Ethyl 2-(3-(3,4-dichlorophenyl)propyl)oxirane-2-carboxylate is an organic compound with the molecular formula C14H16Cl2O3 and a molecular weight of 303.18 g/mol This compound is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-(3,4-dichlorophenyl)propyl)oxirane-2-carboxylate typically involves the reaction of 3-(3,4-dichlorophenyl)propyl bromide with ethyl oxirane-2-carboxylate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification and isolation of the final product using techniques like recrystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-(3,4-dichlorophenyl)propyl)oxirane-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions to form various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted oxirane derivatives.
Scientific Research Applications
Ethyl 2-(3-(3,4-dichlorophenyl)propyl)oxirane-2-carboxylate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-(3,4-dichlorophenyl)propyl)oxirane-2-carboxylate involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and leading to downstream effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl oxirane-2-carboxylate: Lacks the 3-(3,4-dichlorophenyl)propyl group.
3-(3,4-Dichlorophenyl)propyl bromide: Lacks the oxirane and carboxylate groups.
Oxirane, ethyl-: A simpler oxirane derivative without the carboxylate ester group.
Uniqueness
Ethyl 2-(3-(3,4-dichlorophenyl)propyl)oxirane-2-carboxylate is unique due to the presence of both the oxirane ring and the 3-(3,4-dichlorophenyl)propyl group, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
78573-87-2 |
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Molecular Formula |
C14H16Cl2O3 |
Molecular Weight |
303.2 g/mol |
IUPAC Name |
ethyl 2-[3-(3,4-dichlorophenyl)propyl]oxirane-2-carboxylate |
InChI |
InChI=1S/C14H16Cl2O3/c1-2-18-13(17)14(9-19-14)7-3-4-10-5-6-11(15)12(16)8-10/h5-6,8H,2-4,7,9H2,1H3 |
InChI Key |
OISOUGSAXDHZEA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CO1)CCCC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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